molecular formula C10H10O3 B11910545 2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 119138-95-3

2-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11910545
CAS No.: 119138-95-3
M. Wt: 178.18 g/mol
InChI Key: PXIGHXIKZDCYLC-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a hydroxyl group and a methyl group at the second position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry for the synthesis of novel lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of 2-hydroxyacetophenone with methyl vinyl ketone, followed by cyclization in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of 2-Hydroxy-2-methylchroman-4-one often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydrochromanones, and various substituted chromanones .

Scientific Research Applications

2-Hydroxy-2-methylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2-methylchroman-4-one is unique due to the presence of both hydroxyl and methyl groups at the second position, which contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

119138-95-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-hydroxy-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C10H10O3/c1-10(12)6-8(11)7-4-2-3-5-9(7)13-10/h2-5,12H,6H2,1H3

InChI Key

PXIGHXIKZDCYLC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)O

Origin of Product

United States

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